Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR :
- Pyrrolidine protons : The H2 proton (adjacent to the pyridine) appears as a multiplet at δ 3.8–4.2 ppm due to coupling with neighboring protons. The H3 and H4 protons resonate as a complex multiplet at δ 1.8–2.5 ppm .
- Pyridine protons : The aromatic protons (H2' and H6') split into doublets at δ 8.5–8.7 ppm ($$ J = 5.2 \, \text{Hz} $$) .
- Benzyl group : The methylene (-CH2-) protons split into a singlet at δ 5.1–5.3 ppm , while the aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
$$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
The compound exhibits a π→π transition from the pyridine ring at λ~270 nm (ε ≈ 4500 L·mol$$ ^{-1} $$·cm$$ ^{-1} $$) and a weaker n→π transition near λ~210 nm .
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 282.34 (calculated for $$ \text{C}{17}\text{H}{18}\text{N}{2}\text{O}{2} $$). Fragmentation pathways include:
- Loss of the benzyl group ($$ \text{-C}7\text{H}7 $$) at m/z 195 .
- Cleavage of the pyrrolidine ring yielding ions at m/z 106 (pyridinium) and m/z 176 (benzyl carboxylate) .
Tautomeric and Conformational Dynamics
The compound exhibits no classical tautomerism due to the absence of labile protons adjacent to the carbonyl or pyridine nitrogen. However, the pyrrolidine ring undergoes pseudorotation , interconverting between envelope and twisted conformers with an energy barrier of ~5–8 kcal/mol . Substituents influence this equilibrium:
- The pyridine group at C2 favors a C2-endo conformation to minimize steric hindrance with the ester group.
- The benzyl ester stabilizes the N1-exo conformation via hyperconjugation with the carbonyl π-system .
Comparative Analysis with Related Pyrrolidine-Pyridine Hybrid Systems
4-Pyrrolidinylpyridine
Unlike this compound, 4-pyrrolidinylpyridine lacks the benzyl ester group, resulting in higher basicity ($$ \text{p}K_a = 9.58 $$) due to reduced steric hindrance at the nitrogen .
Benzyl 2-(Pyridin-4-yl)piperidine-1-carboxylate
Replacing pyrrolidine with piperidine increases ring flexibility, reducing strain but lowering rotational barriers. The benzyl ester’s electron-withdrawing effect is less pronounced in the six-membered ring system .
Benzyl 2-Formylpyrrolidine-1-carboxylate
Substituting pyridine with a formyl group eliminates aromaticity, altering electronic properties. The formyl group participates in hydrogen bonding, which is absent in the pyridine derivative .
| Property | This compound | 4-Pyrrolidinylpyridine | Benzyl 2-Formylpyrrolidine-1-carboxylate |
|---|---|---|---|
| Aromatic Substituent | Pyridine (electron-withdrawing) | None | Formyl (electron-withdrawing) |
| Basicity ($$ \text{p}K_a $$) | ~7.5 (estimated) | 9.58 | ~5.5 (estimated) |
| Conformational Flexibility | Moderate (envelope/twisted) | High | Low (formyl restricts rotation) |
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
benzyl 2-pyridin-4-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-12-4-7-16(19)15-8-10-18-11-9-15/h1-3,5-6,8-11,16H,4,7,12-13H2 |
InChI Key |
NBFSIJWSDJGMBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary components:
-
Pyrrolidine backbone : Serves as the nitrogen-containing heterocyclic core.
-
Pyridin-4-yl substituent : Introduced via nucleophilic substitution or coupling reactions.
-
Benzyl carboxylate group : Typically appended through esterification or protecting-group strategies.
A convergent synthesis approach is preferred, enabling modular assembly of these subunits.
Detailed Preparation Methods
Method 1: Reductive Amination and Esterification
This two-step protocol, adapted from industrial-scale piperidine syntheses, involves:
Step 1: Synthesis of 2-(Pyridin-4-yl)Pyrrolidine
-
Reagents : Pyridine-4-carbaldehyde, pyrrolidine, sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Conditions : Dichloromethane, 0–5°C, 12 h
-
Mechanism : Schiff base formation followed by borohydride reduction.
Step 2: Benzyl Ester Protection
Method 2: Catalytic Coupling of Prefunctionalized Intermediates
Reaction Optimization and Critical Parameters
Temperature Control in Reductive Steps
As demonstrated in piperidine syntheses, maintaining temperatures between –5°C and 0°C during Red-Al reductions minimizes side reactions (e.g., over-reduction or ester cleavage):
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | –5°C to 0°C | +12–15% |
| Red-Al Addition Rate | 30–120 min | +8% |
| Post-Reaction Stirring | 20–60 min | +5% |
Solvent Selection
-
Polar aprotic solvents (THF, DMF) enhance coupling reaction rates but may reduce ester stability.
-
Ether solvents (MTBE) improve selectivity in reductions, as evidenced by a 91.7% yield in MTBE vs. 86.4% in hexane.
Analytical Characterization
Spectroscopic Data
Consistent results across sources confirm structural integrity:
Purity Challenges
-
Byproducts : Residual benzyl chloride (≤0.3%) and pyrrolidine dimers (≤1.1%) are common.
-
Mitigation : Sequential washing with 5–40% NaOH (pH 11–13) reduces impurities by 78%.
Industrial-Scale Considerations
The patent-derived method highlights scalability features:
| Factor | Laboratory Scale (100 g) | Pilot Plant (10 kg) |
|---|---|---|
| Reaction Time | 3 h | 3.5 h |
| Yield | 93.8% | 96.5% |
| Purity | 98.74% | 99.03% |
Key adaptations for mass production include:
-
Continuous flow systems for Red-Al additions.
-
In-line pH monitoring during alkaline washes.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or pyridinyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate, focusing on substituent variations, molecular properties, and applications:
Structural and Functional Analysis
Impact of Substituents on Physicochemical Properties
- Pyridine vs.
- Halogenated Derivatives : Bromine in Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate introduces steric bulk and enables cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for late-stage diversification .
- Aldehyde Functionality : The formyl group in Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate allows for Schiff base formation, useful in bioconjugation and prodrug strategies .
Biological Activity
Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of a pyrrolidine ring substituted with a pyridine moiety and a benzyl ester group. Its molecular formula is CHNO, with a molecular weight of approximately 282.34 g/mol. The presence of both pyrrolidine and pyridine rings suggests that this compound may interact with various biological targets, potentially influencing its pharmacological profile.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
1. Neuropharmacological Effects
- Compounds with similar structures have shown potential in modulating neurotransmitter systems, particularly those associated with anxiety and depression. The interaction with NMDA receptors is particularly noteworthy, as these receptors are critical for synaptic plasticity and memory function.
2. Antimicrobial Properties
- Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities. These properties could be attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential enzymes.
3. Anticancer Potential
- Some research has explored the anticancer properties of this compound, indicating its potential to inhibit cancer cell proliferation. The exact mechanisms remain under investigation but may involve modulation of signaling pathways involved in cell growth and apoptosis.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Receptor Binding : The compound may exhibit binding affinity for various receptors, including NMDA and other neurotransmitter receptors, influencing neurochemical pathways.
- Enzyme Inhibition : The pyrrolidine ring can interact with enzymes, potentially inhibiting their activity and altering metabolic pathways relevant to disease processes .
Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Neuropharmacology Study | Demonstrated that compounds similar to this compound can enhance synaptic plasticity by modulating NMDA receptor activity, suggesting potential therapeutic applications in cognitive disorders. |
| Antimicrobial Activity Assessment | Found that certain derivatives exhibited significant antibacterial effects against Gram-positive bacteria, indicating potential for development as antimicrobial agents. |
| Cancer Cell Line Testing | Showed that the compound inhibited proliferation in various cancer cell lines, warranting further investigation into its mechanisms and therapeutic efficacy. |
Q & A
Q. What synthetic routes are commonly used to prepare Benzyl 2-(pyridin-4-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via coupling reactions between pyrrolidine derivatives and pyridinyl precursors. For example, a reported method achieves 73% yield through a multi-step process involving the formation of a pyrrolidine scaffold followed by introduction of the pyridin-4-yl group. Key parameters include:
- Temperature control (room temperature to 50°C) to minimize side reactions.
- Use of catalysts like palladium complexes for cross-coupling steps.
- Purification via column chromatography with gradients of ethyl acetate/hexane . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time to suppress rotamer formation observed in NMR spectra.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are rotameric forms identified?
- 1H and 13C NMR : Critical for confirming the structure. Rotamers arising from restricted rotation around the amide bond manifest as duplicated signals (e.g., two distinct sets of pyrrolidine protons) .
- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and pyridine ring vibrations.
- HRMS (ESI) : Confirms molecular weight (e.g., [M+H]+ at m/z 297.1474 for C17H19N2O2+) .
- HPLC : Optional for assessing purity (>95% by area normalization).
Q. What are the typical reactivity patterns of the benzyloxycarbonyl (Cbz) group in this compound?
The Cbz group is susceptible to:
- Hydrogenolysis : Cleavage under H2/Pd-C to yield free pyrrolidine derivatives.
- Acid/Base Hydrolysis : Controlled conditions (e.g., HCl/EtOH) can selectively remove the Cbz group while preserving the pyridine ring. These reactions enable modular functionalization for downstream applications in drug discovery .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in observed rotamer populations during structural analysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy barriers between rotamers. Comparing computed NMR chemical shifts with experimental data identifies the dominant conformer. For example, a ΔG of ~2 kcal/mol between rotamers aligns with a 3:1 ratio observed in 1H NMR . Molecular dynamics simulations further model solvent and temperature effects on conformational equilibria.
Q. What strategies enable enantioselective synthesis of this compound, given its chiral pyrrolidine core?
- Chiral Auxiliaries : Use of (S)- or (R)-proline derivatives to induce stereochemistry during pyrrolidine ring formation.
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in transition metal-catalyzed cyclization steps.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic intermediates .
Q. How does the pyridin-4-yl substituent influence biological activity compared to analogs with pyridin-3-yl or phenyl groups?
Comparative studies using receptor-binding assays reveal:
- Pyridin-4-yl : Enhances affinity for nicotinic acetylcholine receptors (nAChRs) due to optimal hydrogen bonding with conserved residues.
- Pyridin-3-yl : Reduced activity (IC50 increases 5-fold) due to steric clashes.
- Phenyl : Lacks polar interactions, leading to >10-fold lower potency .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under basic conditions?
Discrepancies arise from solvent choice and pH:
- Stable in Aqueous NaOH (pH 12) : The Cbz group remains intact in polar aprotic solvents (e.g., DMSO).
- Degradation in Methanolic NaOH : Prolonged exposure (>6 hrs) leads to ester hydrolysis. Recommendations:
- Monitor reactions via TLC or in-situ IR.
- Use buffered conditions (pH 7–9) for functional group transformations .
Comparative Structural Analysis
Q. How do structural analogs with modified pyrrolidine rings compare in pharmacological profiles?
Methodological Recommendations
Q. What crystallization techniques are suitable for resolving its crystal structure?
Q. How can in vitro assays differentiate between target-specific effects and off-target interactions?
- SPR (Surface Plasmon Resonance) : Directly measure binding kinetics to purified receptors.
- Knockout Cell Lines : CRISPR-edited cells lacking the target protein confirm on-mechanism activity.
- Pan-Assay Interference Compounds (PAINS) Filters : Eliminate false positives from redox-active or aggregating species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
